硬脂酸钴

描述

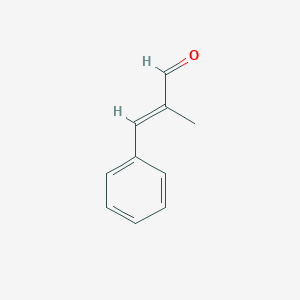

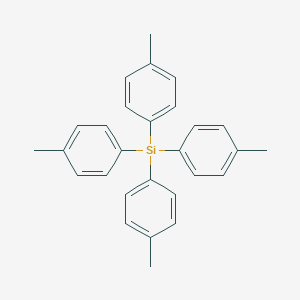

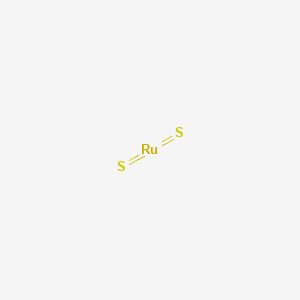

Cobalt stearate is a metal-organic compound, a salt of cobalt and stearic acid with the chemical formula C36H70CoO4 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . Cobalt stearate is used as a high-performance bonding agent for rubber, suitable for applications in natural rubber, cisdene, styrene-butadiene rubber, and their compounds to bond easily with brass- or zinc-plated steel cord or metal plates as well as various bare steel .

Synthesis Analysis

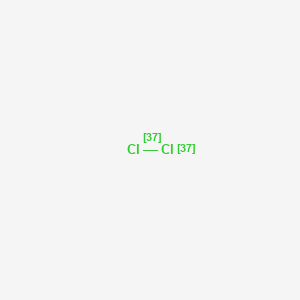

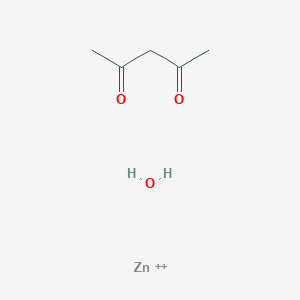

Cobalt stearate can be synthesized through an exchange reaction of sodium stearate and cobalt dichloride . Another method involves heating stearic acid until it is completely molten and then adding cobalt hydroxide into the system . The optimal condition for synthesizing cobalt (II) stearate compound from stearic acid and coban (II) salt with the highest yield is found to go through 2 steps of reactions .Molecular Structure Analysis

Cobalt stearate has a molecular formula of C36H70CoO4 . It forms a violet substance, occurring in several crystal structures .Chemical Reactions Analysis

Cobalt stearate is an oxidant additive that can initiate a process of degradation in high-density polyethylene (HDPE) . The kinetics of the initial phase of the metal-catalyzed aerobic oxidation of linoleic acid are examined in detail, and a number of mechanisms are postulated .Physical And Chemical Properties Analysis

Cobalt stearate is a violet substance with a density of 1.7 g/cm3 . It is insoluble in water . It has a melting point of 109 °C and a boiling point of 359.4 °C .科学研究应用

Rubber Bonding Agent

Cobalt stearate is a high-performance bonding agent for rubber . It is suitable for applications in natural rubber, cisdene, styrene-butadiene rubber, and their compounds to bond easily with brass- or zinc-plated steel cord or metal plates as well as various bare steel . It is especially effective for bonding with brass plating of various thicknesses .

Catalyst in Chemical Reactions

Cobalt stearate is often used as a catalyst in chemical reactions . Its high thermostability and multivalent properties make it an ideal choice for a variety of chemical processes .

Gas Sensors

Nanostructured cobalt stearate has been used in the development of gas sensors . Its unique physical and chemical properties make it an excellent material for detecting specific gases.

Biomedical Applications

Cobalt stearate has potential applications in the biomedical field . For example, it can be used in magnetic resonance imaging and controlled drug delivery systems .

Energy Storage

Cobalt stearate can be used in energy storage devices . Its excellent thermal stability and high theoretical capacity make it a promising material for use in batteries and supercapacitors .

Antimicrobial Agents

Cobalt stearate has shown antimicrobial activity, making it a potential candidate for use in antimicrobial applications .

作用机制

Target of Action

Cobalt stearate, also known as cobalt(II) stearate, primarily targets rubber and its compounds . It is a high-performance bonding agent suitable for applications in natural rubber, cisdene, styrene-butadiene rubber, and their compounds . It is particularly effective in bonding with brass- or zinc-plated steel cord or metal plates, as well as various bare steel, especially for bonding with brass plating of various thicknesses .

Mode of Action

Cobalt stearate interacts with its targets (rubber and its compounds) to form a strong bond, enhancing the performance of the rubber

Biochemical Pathways

It is known that cobalt stearate is a metal-organic compound, a salt of cobalt and stearic acid . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The synthesis of cobalt stearate involves an exchange reaction of sodium stearate and cobalt dichloride .

Pharmacokinetics

It is known that cobalt stearate is insoluble in water , which may impact its bioavailability.

Result of Action

The primary result of cobalt stearate’s action is the enhanced bonding of rubber and its compounds with metal surfaces . This results in improved performance of the rubber, particularly in its ability to bond with brass- or zinc-plated steel cord or metal plates .

Action Environment

The action of cobalt stearate can be influenced by environmental factors. For instance, the service or process temperature has a strong influence on the lifetime of all the formulations investigated . The effect of cobalt stearate on the air oven aging behavior of low-density polyethylene (LDPE) at two different temperatures (70°C and 100°C) was also investigated to demonstrate the pro-oxidative nature of cobalt stearate .

安全和危害

Cobalt stearate may cause an allergic skin reaction and causes damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

属性

IUPAC Name |

cobalt;octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAOKGZOMGBWOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Octadecanoic acid, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Cobalt stearate | |

CAS RN |

13586-84-0 | |

| Record name | Octadecanoic acid, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)